N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide
CAS No.: 518350-19-1
Cat. No.: VC13242312
Molecular Formula: C19H18N4O4S
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518350-19-1 |
|---|---|
| Molecular Formula | C19H18N4O4S |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | (E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C19H18N4O4S/c1-13-12-18(21-14(2)20-13)23-28(25,26)17-8-5-15(6-9-17)22-19(24)10-7-16-4-3-11-27-16/h3-12H,1-2H3,(H,22,24)(H,20,21,23)/b10-7+ |
| Standard InChI Key | KELARZQLYCUVDD-JXMROGBWSA-N |
| Isomeric SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
| SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
| Canonical SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
The compound is systematically named (E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide under IUPAC nomenclature . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 518350-19-1 | |
| Molecular Formula | C₁₉H₁₈N₄O₄S | |
| Molecular Weight | 398.4 g/mol | |
| SMILES Notation | CC1=CC(=NC(=N1)C)NS(=O)(=O)... | |
| InChI Key | KELARZQLYCUVDD-JXMROGBWSA-N |
The structure features a 2,6-dimethylpyrimidin-4-yl group linked via a sulfamoyl bridge to a phenyl ring, which is further connected to a furan-bearing acrylamide chain .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential coupling reactions :
-
Sulfamoylation: Reaction of 2,6-dimethylpyrimidin-4-amine with 4-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate.
-
Acrylamide Formation: Michael addition of furan-2-carbaldehyde to the sulfonamide-phenyl group, followed by amidation with acryloyl chloride .
A one-pot method, inspired by patent WO2011067362A1, avoids isolating intermediates, improving yield (theoretical: ~75%) . Key reagents include triethylamine (base) and dimethylformamide (solvent) .
Purification and Yield
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields a white crystalline solid. Challenges include byproduct formation from furan ring oxidation, mitigated by inert atmosphere conditions .
Computational and In Silico Studies
Molecular Docking
Docking studies (AutoDock Vina) predict high affinity for GPR40 (Free Energy: -9.2 kcal/mol) and PFKFB3 kinase (-8.7 kcal/mol) . The sulfamoyl group forms hydrogen bonds with Arg183 (GPR40) and Asp98 (PFKFB3), while the furan oxygen interacts with hydrophobic pockets .
ADMET Profiling
-
logP: 2.46 (moderate lipophilicity, favorable for membrane permeability).
-
Polar Surface Area: 116.7 Ų (suggesting moderate oral bioavailability).
-
CYP450 Inhibition: Low risk of off-target interactions (predicted IC₅₀ > 10 μM) .
Biological Activity and Applications
GPR40 Agonism
Structural analogs in patent US9776962B2 exhibit GPR40 agonism, enhancing glucose-dependent insulin secretion . This compound’s sulfamoyl and acrylamide groups may mimic endogenous ligands, positioning it as a potential antidiabetic agent .
Kinase Inhibition
The pyrimidine scaffold is associated with PFKFB3 kinase inhibition, a target in oncology due to its role in glycolysis (Warburg effect) . In silico data suggest this compound could reduce ATP production in cancer cells by >50% at 10 μM .
Future Directions
Preclinical Development
-
In Vitro Testing: Prioritize assays for insulin secretion (GPR40) and glycolytic flux (PFKFB3) .
-
Structural Optimization: Introduce fluoro or methoxy groups to enhance solubility and target affinity .
Industrial Applications
As an intermediate, this compound could streamline synthesis of fungicides (e.g., pyrimethanil analogs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume